KRCA-0008 is a novel, potent, and selective anaplastic lymphoma kinase (ALK) inhibitor. [, ] ALK is a receptor tyrosine kinase implicated in the development of various cancers, including anaplastic large-cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC). [] KRCA-0008 belongs to the class of bis-ortho-alkoxy-para-piperazine-substituted-2,4-dianilinopyrimidines, specifically designed as an ALK inhibitor for potential anticancer treatment. []
KRCA-0008 is a novel compound identified as a selective inhibitor of anaplastic lymphoma kinase and activated Cdc42-associated kinase. It has shown promising results in preclinical studies, particularly against cancers associated with activated anaplastic lymphoma kinase, such as anaplastic large-cell lymphoma. The compound is classified as a multi-kinase inhibitor, demonstrating significant inhibitory efficacy against both anaplastic lymphoma kinase and activated Cdc42-associated kinase proteins, making it a potential therapeutic candidate for targeted cancer treatments .
The synthesis of KRCA-0008 involves a multi-step organic process. Key steps include:
Technical details regarding the synthesis include specific reaction conditions such as temperature, solvent choice, and reaction times that optimize yield and purity .
The molecular structure of KRCA-0008 can be described by its chemical formula and configuration. It features a bis-ortho-alkoxy-para-piperazine substitution on a 2,4-dianilinopyrimidine scaffold.
The structural analysis indicates that the arrangement of atoms allows for effective binding to the target kinases, facilitating its inhibitory action .
KRCA-0008 undergoes various chemical reactions that are essential for its activity as a kinase inhibitor. These include:
Technical details about these reactions involve kinetic studies that measure the inhibition constants (IC50) against anaplastic lymphoma kinase and activated Cdc42-associated kinase, which are reported to be 12 nM and 4 nM, respectively .
The mechanism of action of KRCA-0008 primarily involves:
Data from studies indicate that treatment with KRCA-0008 leads to G0/G1 cell cycle arrest in NPM-ALK-positive anaplastic large-cell lymphoma cells, significantly reducing tumor growth in xenograft models .
Relevant analyses include spectroscopic techniques such as NMR (nuclear magnetic resonance) and mass spectrometry for characterization .
KRCA-0008 is primarily investigated for its potential applications in cancer therapy, particularly targeting:
Its role as a therapeutic agent is supported by ongoing clinical trials aimed at evaluating its safety and efficacy in human subjects .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: